1'-[2-(4-fluorophenyl)acetyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
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Overview
Description
1’-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,3’-piperidine]-1-one is a synthetic organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,3’-piperidine]-1-one typically involves a multi-step process. The initial step often includes the formation of the benzofuran ring, followed by the introduction of the piperidine moiety. The final step involves the acetylation of the 4-fluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1’-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,3’-piperidine]-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1’-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,3’-piperidine]-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1’-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,3’-piperidine]-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
- 1’-[2-(4-Chlorophenyl)acetyl]spiro[2-benzofuran-3,3’-piperidine]-1-one
- 1’-[2-(4-Methylphenyl)acetyl]spiro[2-benzofuran-3,3’-piperidine]-1-one
- 1’-[2-(4-Methoxyphenyl)acetyl]spiro[2-benzofuran-3,3’-piperidine]-1-one
Uniqueness: 1’-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,3’-piperidine]-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its analogs.
Properties
IUPAC Name |
1'-[2-(4-fluorophenyl)acetyl]spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c21-15-8-6-14(7-9-15)12-18(23)22-11-3-10-20(13-22)17-5-2-1-4-16(17)19(24)25-20/h1-2,4-9H,3,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZKIOKFWDGFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)CC3=CC=C(C=C3)F)C4=CC=CC=C4C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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